REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[CH:5][N+:4]=1[O-].[OH-].[Na+]>C(O)(=O)C.[Fe]>[NH2:9][C:7]1[CH:6]=[CH:5][N:4]=[C:3]([O:2][CH3:1])[CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
COC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the mixture is then filtered
|
Type
|
WASH
|
Details
|
the material on the filter is washed with water
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with ethyl ether
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CONCENTRATION
|
Details
|
concentration, 3.6 g of an oil
|
Type
|
CUSTOM
|
Details
|
are recovered which
|
Type
|
CUSTOM
|
Details
|
crystallizes to a white solid
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC(=NC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |